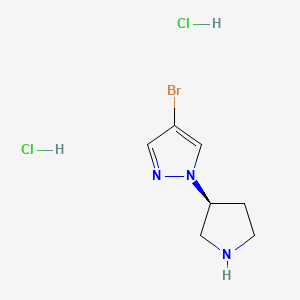
Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl (M4AHEB-HCl) is a synthetic compound composed of a methyl ester of 4-((1S)-1-amino-2-hydroxyethyl)benzoic acid and hydrochloric acid. It is a white, crystalline solid that is slightly soluble in water and has a melting point of 200-202°C. M4AHEB-HCl is used in a variety of scientific applications, from research on its biochemical and physiological effects to its use as a reagent in laboratory experiments.
Aplicaciones Científicas De Investigación
1. Synthesis and Labelling
Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl is utilized in the synthesis of radioactively labelled compounds. For instance, it's used in the preparation of methyl 4-(2,5-dihydroxybenzylamino)benzoate with specific radioactivity for research in pharmacology and biochemical pathways (Taylor et al., 1996).
2. Pharmacokinetic Studies
This compound has been studied for its pharmacokinetics in animal models. Research shows that after intravenous and oral administrations, it demonstrates specific pharmacokinetic behaviors, which are crucial for understanding its potential therapeutic effects (Xu et al., 2020).
3. Application in Nonlinear Optical Materials
The compound is used in the growth of crystals with potential applications in nonlinear optics (NLO). Research into the doping of these crystals with amino acids has shown improvements in their NLO properties, which is significant for photonic and laser technologies (Selvaraju et al., 2009).
4. Photopolymerization Processes
This compound plays a role in photopolymerization, being used as a component in photoinitiators for various polymerization processes. This application is crucial in the field of materials science and engineering (Guillaneuf et al., 2010).
5. Complexation Studies
The compound is involved in studies related to complexation reactions, such as those with β-cyclodextrin and its derivatives. Understanding these interactions is important for developing drug delivery systems and improving drug solubility and stability (Brown et al., 1993).
6. Corrosion Inhibition
Research indicates the use of this compound in developing new inhibitors against corrosion of metals in acidic media. Such applications are vital in industrial processes, particularly in extending the life of metal components (Arrousse et al., 2021).
Mecanismo De Acción
Mode of Action
For instance, they can bind to the active site of an enzyme, altering its function and leading to changes in the cell’s biochemical processes .
Biochemical Pathways
The compound may affect several biochemical pathways. In the case of similar compounds, they have been found to influence the synthesis of certain proteins, particularly those involved in bacterial cell division . This can lead to a disruption of normal cell functions and potentially inhibit the growth of bacteria.
Pharmacokinetics
It’s known that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) can significantly impact its efficacy .
Result of Action
The result of the compound’s action can vary depending on its targets and the biochemical pathways it affects. In some cases, it may inhibit the growth of bacteria, while in others, it may alter cellular functions .
Action Environment
The action of Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl can be influenced by various environmental factors. These factors can include pH levels, temperature, and the presence of other compounds or substances. For instance, certain conditions may enhance or inhibit the compound’s ability to bind to its targets .
Propiedades
IUPAC Name |
methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDORQAVVCZMAL-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)









![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)
